5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Some imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can often be performed under solvent-free conditions, which may have implications for their environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the benzimidazole ring, followed by hydroxylation at the 5-position. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone-like structure.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-hydroxy-1H-benzo[d]imidazole-2-methanol.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for functional materials
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxylic acid: Lacks the hydroxyl group at the 5-position.
2-(4-Thiazolyl)benzimidazole: Contains a thiazole ring instead of the hydroxyl group.
5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid: Contains a bromine atom at the 5-position instead of a hydroxyl group
Uniqueness
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the carboxylic acid group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
6-hydroxy-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-7(9-5)8(12)13/h1-3,11H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCJPTZMFBBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625138 | |
Record name | 6-Hydroxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-33-3 | |
Record name | 6-Hydroxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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